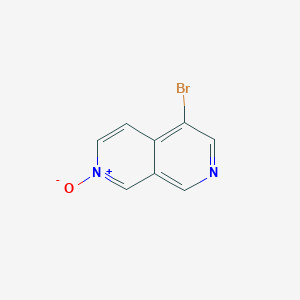

5-Bromo-2,7-naphthyridine 2-oxide

Description

Contextualization within Naphthyridine Chemistry and Nitrogen Heterocycles

Nitrogen heterocycles, cyclic compounds containing nitrogen atoms within their rings, form the backbone of many biologically active molecules and functional materials. imist.ma Among these, the naphthyridines, a family of bicyclic aromatic compounds composed of two fused pyridine (B92270) rings, have garnered considerable attention from both synthetic and medicinal chemists. derpharmachemica.comthieme-connect.de Naphthyridine derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.com The structural isomer 2,7-naphthyridine (B1199556) is a key scaffold in this class, and its derivatives have been explored for their potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents. benthamdirect.com The broad spectrum of biological activity associated with the 2,7-naphthyridine core continues to motivate the synthesis and investigation of new analogs. benthamdirect.com

Structural Features of 2,7-Naphthyridine Core with Bromine and N-Oxide Substitution

The chemical personality of 5-Bromo-2,7-naphthyridine 2-oxide is defined by three key components: the 2,7-naphthyridine core, a bromine atom at the 5-position, and an N-oxide group at the 2-position. The 2,7-naphthyridine framework itself is a bicyclic system with two fused pyridine rings.

The introduction of a bromine atom, a halogen, at a specific position on this core significantly influences the molecule's electronic properties and reactivity. Bromination is a common strategy in medicinal chemistry to enhance the biological activity of a compound. organic-chemistry.org The bromine atom's size and electronegativity can play a crucial role in how the molecule binds to biological targets.

The N-oxide group, where a nitrogen atom in the pyridine ring is bonded to an oxygen atom, further modifies the molecule's characteristics. N-oxidation can alter the electron distribution within the aromatic system, influencing its reactivity towards both electrophiles and nucleophiles. scripps.edu It can also impact the compound's solubility and its ability to form hydrogen bonds, which are critical for biological interactions. researchgate.net

Overview of Research Significance for Naphthyridine Derivatives

The significance of naphthyridine derivatives in research is underscored by their wide-ranging biological activities and their utility as building blocks in the synthesis of more complex molecules. scispace.comencyclopedia.pubnih.gov Researchers have investigated naphthyridines as potential anticancer agents, with some derivatives even entering clinical trials. nih.gov Their structural similarity to purine (B94841) and pyrimidine (B1678525) bases allows them to interact with biological targets like enzymes and nucleic acids.

Furthermore, the reactivity of the naphthyridine core allows for a variety of chemical transformations, making it a versatile scaffold for developing new compounds with tailored properties. smolecule.com These modifications can lead to the discovery of novel therapeutic agents and functional materials. The ongoing exploration of naphthyridine derivatives, including functionalized versions like this compound, highlights their enduring importance in the fields of medicinal chemistry and materials science. derpharmachemica.comnih.govuni-muenchen.de

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-2-oxido-2,7-naphthyridin-2-ium |

InChI |

InChI=1S/C8H5BrN2O/c9-8-4-10-3-6-5-11(12)2-1-7(6)8/h1-5H |

InChI Key |

DMNNYSQJLRMQIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=CC2=CN=CC(=C21)Br)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2,7 Naphthyridine 2 Oxide and Analogs

Strategies for Constructing the 2,7-Naphthyridine (B1199556) Scaffold

The 2,7-naphthyridine framework is a key structural motif found in various natural products and medicinally active compounds. thieme-connect.com Its synthesis can be achieved through several pathways, primarily involving the construction of the second pyridine (B92270) ring onto a pre-existing one. Most synthetic routes are classified as those originating from pyridine derivatives, acyclic precursors, or quinoline (B57606) derivatives, with pyridine-based methods being the most common. researchgate.net

Cyclization reactions are a cornerstone of 2,7-naphthyridine synthesis, typically involving the intramolecular or intermolecular condensation of appropriately substituted pyridine precursors. researchgate.net These methods often build the second ring by forming two new bonds.

One prominent strategy involves the cyclocondensation of pyridine derivatives. researchgate.net For instance, derivatives of 1-oxo-2,7-naphthyridine, which are physiologically active compounds, have been synthesized through various methods, although many routes are limited. mdpi.com A versatile approach to substituted 2,7-naphthyridines involves a three-component reaction that generates dihydro-2,7-naphthyridine-1-ones, which can then be oxidized to the corresponding naphthyridones. acs.org This method is particularly useful for creating libraries of analogs. acs.org Another powerful technique is the one-pot, multi-component synthesis of fused 2,7-naphthyridine systems. An example is the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water, which proceeds through a cascade of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield complex benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridines. rsc.org

| Reaction Type | Precursors | Conditions | Product Type | Reference |

| Three-Component Reaction | Aldehydes, Amines, other reagents | Microwave irradiation, various catalysts | Dihydro-2,7-naphthyridine-1-ones | acs.org |

| Multi-Component Cascade | Isatin, Malononitrile, 3-Aminopyrazole | Reflux in H₂O, followed by NaOH | Benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridines | rsc.org |

| Smiles Rearrangement | Substituted 1,3-dichloro-2,7-naphthyridines and aminoalcohols | Heating in the corresponding aminoalcohol | 1-Amino-3-oxo-2,7-naphthyridines | mdpi.com |

Annulation, the formation of a new ring onto an existing one, provides a direct route to the 2,7-naphthyridine scaffold. These techniques often involve a key ring-closing step from a functionalized pyridine intermediate.

A notable annulation method allows for the synthesis of primary-amino-substituted naphthyridine esters from commercially available cyanopyridines. thieme-connect.com The key step in this sequence is the facile cyclization of an ortho-cyano vinylogous carbamate (B1207046) intermediate with ammonium (B1175870) acetate (B1210297) in acetic acid. thieme-connect.com This approach is concise and offers good control over the generation of various naphthyridine isomers. thieme-connect.com For fused systems, annulation can also be achieved through radical cyclization pathways to construct the pentacyclic ring system of certain alkaloids. researchgate.net Furthermore, a DMAP-promoted [4+2]/[3+3] annulation cascade reaction has been developed to construct complex fused researchgate.netrsc.orgnaphthyridine frameworks from Morita–Baylis–Hillman carbonates and α,β‐unsaturated imines. researchgate.net

| Annulation Method | Key Intermediate | Reagents | Product Type | Reference |

| Vinylogous Carbamate Cyclization | ortho-Cyano vinylogous carbamate | Ammonium acetate, Acetic acid | Primary-amino-substituted naphthyridine esters | thieme-connect.com |

| [4+2]/[3+3] Annulation Cascade | Morita–Baylis–Hillman carbonate, α,β‐unsaturated imine | DMAP | Fused researchgate.netrsc.orgnaphthyridine skeletons | researchgate.net |

Regioselective Introduction of Halogen Functionality (Bromination at C-5)

Achieving regioselective bromination at the C-5 position of the 2,7-naphthyridine ring is a significant synthetic challenge. The electronic nature of the diazine system often directs electrophilic attack to other positions. Therefore, controlled methods are required to install the bromine atom specifically at C-5.

Direct electrophilic bromination of 2,7-naphthyridine and its derivatives does not typically yield the C-5 bromo product selectively. Studies on related, complex 2,7-naphthyridine systems like sampangine (B1681430) have shown that bromination using various reagents, including bromine in different solvents or pyridinium (B92312) bromide perbromide, results in substitution at the C-4 position. clockss.org This highlights the inherent reactivity of the C-4 position towards electrophiles, making direct C-5 bromination problematic.

To overcome the challenge of regioselectivity, indirect methods have been developed, particularly for benzo-fused analogs. A highly effective strategy for introducing functionality at the C-5 position is through a directed metalation-trapping sequence. d-nb.infobeilstein-journals.org

This approach involves the use of a bulky, non-nucleophilic amide base, such as TMPMgCl∙LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride), which can selectively deprotonate the C-5 position of a pre-existing 4-bromobenzo[c] researchgate.netrsc.orgnaphthyridine. d-nb.infobeilstein-journals.org The choice of a non-nucleophilic base is critical to avoid undesired side reactions, such as nucleophilic addition to the C5=N6 double bond or a bromo-lithium exchange at C-4, which can occur with organolithium reagents. beilstein-journals.org Once the C-5 position is metalated, the resulting organometallic intermediate can be quenched with a variety of electrophiles to install a wide range of substituents. d-nb.infobeilstein-journals.org While this method introduces other groups, it establishes a reliable pathway to functionalize the C-5 position, which is a crucial step toward the target molecule. Another approach involves radical additions under Minisci conditions, where nucleophilic radicals can add to C-5 of 4-bromobenzo[c] researchgate.netrsc.orgnaphthyridine, leading to 5-substituted products after rearomatization. nih.gov

| Method | Substrate | Reagents | Outcome | Reference |

| Direct Ring Metalation | 4-Bromobenzo[c] researchgate.netrsc.orgnaphthyridine | 1) TMPMgCl∙LiCl, -40 °C; 2) Electrophile (e.g., aldehydes) | Regioselective functionalization at C-5 | d-nb.infobeilstein-journals.org |

| Minisci Reaction | 4-Bromobenzo[c] researchgate.netrsc.orgnaphthyridine | Peroxide-generated nucleophilic radicals | Addition of radical species to C-5 | nih.gov |

Formation of the N-Oxide Moiety (N-Oxidation at N-2)

The final step in the conceptual synthesis of the target compound is the N-oxidation of the 2,7-naphthyridine ring. The presence of two nitrogen atoms raises the question of regioselectivity. The formation of the N-oxide at the N-2 position is governed by the relative basicity and steric accessibility of the two nitrogen atoms.

Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. semanticscholar.org The oxidation of heterocyclic nitrogen atoms is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. clockss.orgsemanticscholar.org

In the context of the 2,7-naphthyridine system, research on the related alkaloid sampangine has shown that N-oxidation with hydrogen peroxide proceeds with high regioselectivity. clockss.org The reaction affords only the N-8 monooxide (which corresponds to the N-2 position in the parent 2,7-naphthyridine ring system). clockss.org This selectivity is attributed to the difference in basicity between the two nitrogen atoms within the molecule. clockss.org This finding suggests that the direct oxidation of a 5-bromo-2,7-naphthyridine substrate would likely favor the formation of the desired 2-oxide isomer. The existence of 2,7-naphthyridine N-oxides as a compound class is also supported by patent literature. google.com

Chemical Oxidation Protocols for Pyridine N-Oxides

The conversion of a pyridine nitrogen to an N-oxide is a fundamental transformation in heterocyclic chemistry. wikipedia.org This oxidation activates the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic substitution. researchgate.net A variety of oxidizing agents have been developed for this purpose, with peroxy acids being among the most common.

Classic and widely used methods involve reagents such as:

Peracetic acid: Formed from hydrogen peroxide and acetic acid, it is an effective oxidant for pyridine N-oxidation. orgsyn.org

Peroxybenzoic acid: This was the reagent used in the first reported synthesis of pyridine-N-oxide. wikipedia.org

meta-Chloroperoxybenzoic acid (m-CPBA): A common, commercially available, and relatively stable peroxy acid used for a wide range of oxidation reactions, including N-oxidation of heteroaromatics. mdpi.com

The general reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom of the pyridine ring. The choice of reagent and reaction conditions can be tailored based on the substrate's sensitivity and the desired yield.

| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Peracetic Acid | Pyridine, 85°C | Prepared in situ from H₂O₂ and acetic acid. orgsyn.org | orgsyn.org |

| Peroxybenzoic Acid | - | Historically significant; used in the first synthesis of pyridine-N-oxide. wikipedia.org | wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CHCl₃, DCM) | Commercially available, good stability, widely applicable for various N-oxidations. mdpi.com | mdpi.com |

| Hydrogen Peroxide | With carboxylic acids | A greener oxidant, though often requires an acid catalyst. orgsyn.org | orgsyn.org |

Selective N-Oxidation Approaches

For molecules containing multiple nitrogen atoms, such as 2,7-naphthyridine, achieving regioselective N-oxidation is a significant synthetic challenge. The electronic environment of each nitrogen atom dictates its nucleophilicity and, consequently, its reactivity towards an oxidizing agent. In 5-bromo-2,7-naphthyridine, the two nitrogen atoms are in electronically distinct positions.

The outcome of the N-oxidation is influenced by:

Steric Hindrance: Substituents near a nitrogen atom can impede the approach of the oxidant.

Electronic Effects: The electron density on the nitrogen atoms, which is modulated by the position within the fused ring system and the presence of substituents like the bromine atom, is a primary determinant.

In the case of 1,7-naphthyridines, selective oxidation at the N1 position has been achieved to produce potent kinase inhibitors. nih.govscilit.comacs.org Structure-activity relationship studies revealed that the N-oxide oxygen was crucial for biological activity and selectivity. nih.govacs.org Similarly, selective mono-N-oxidation has been reported for the 1,5-naphthyridine (B1222797) scaffold. mdpi.com These examples underscore that selective oxidation is feasible, likely governed by the inherent electronic properties of the specific naphthyridine isomer. For 5-bromo-2,7-naphthyridine, quantum chemical calculations could predict the most electron-rich nitrogen, guiding the synthesis to selectively form the 2-oxide isomer over the 7-oxide.

Integrated Multi-Step Synthetic Sequences for 5-Bromo-2,7-naphthyridine 2-oxide

Convergent and Linear Synthesis Design

The assembly of complex molecules can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

| Synthesis Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Linear Synthesis | Reactants are added sequentially to build the molecule step-by-step. | Conceptually simple to plan. | Overall yield drops significantly with each step. Longer process. | chemistnotes.comscholarsresearchlibrary.com |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. | Higher overall yield. More efficient and less time-consuming. Allows for late-stage diversification. | Requires more complex initial planning to design compatible fragments. | chemistnotes.comscholarsresearchlibrary.com |

Modern Catalytic Methods in Naphthyridine Derivatization

Modern organic synthesis heavily relies on catalytic methods to form C-C and C-N bonds efficiently and selectively. The synthesis and functionalization of the naphthyridine core can benefit significantly from these advanced techniques.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Heck are powerful tools for derivatizing heterocyclic rings. mdpi.comnih.gov For instance, a bromo-naphthyridine can be coupled with various boronic acids (Suzuki), organostannanes (Stille), or alkenes (Heck) to introduce diverse substituents. A Suzuki coupling between a 4-bromonaphthalene-1,8-dicarboximide and a 2,7-naphthyridine derivative has been used to synthesize precursors for azaperylene imides. mit.edu

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including intramolecular [4+2] hetero-Diels-Alder reactions to construct dibenzo[b,h] mdpi.comresearchgate.netnaphthyridines. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been applied using chiral 1,8-naphthyridine-based ligands. rsc.org

Direct C-H Functionalization: This modern approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly activating a C-H bond. Regioselective direct ring metalation of 4-bromobenzo[c] orgsyn.orgrsc.orgnaphthyridine at the C-5 position has been achieved using TMPMgCl∙LiCl, allowing for the introduction of various electrophiles. nih.govbeilstein-journals.org

| Catalytic Method | Catalyst System (Example) | Application in Naphthyridine Synthesis | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, P(2-furyl)₃ | Coupling of a borylated or halogenated naphthyridine with a (hetero)aryl halide or boronic acid. | nih.govmdpi.com |

| Stille Coupling | Pd(PPh₃)₄ | Coupling of a halogenated naphthyridine with an organostannane reagent. | nih.gov |

| Heck Reaction | Pd catalyst | Coupling of a halogenated pyridine with an acrylate (B77674) to build a naphthyridinone precursor. nih.gov | nih.gov |

| C-H Metalation | TMPMgCl∙LiCl | Direct functionalization of the naphthyridine core without pre-activation. beilstein-journals.org | beilstein-journals.org |

| Aza-Diels-Alder | CuBr₂ | Intramolecular cyclization to form fused naphthyridine systems. researchgate.net | researchgate.net |

Advancements in Green Chemistry Approaches for Naphthyridine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Significant strides have been made in applying these principles to the synthesis of naphthyridine derivatives.

Use of Green Solvents: Water has been successfully employed as a solvent for the Friedländer reaction to produce 1,8-naphthyridines on a gram scale, offering a cost-effective and safe alternative to organic solvents. acs.org Ionic liquids have also been used as a green medium for three-component reactions to synthesize various naphthyridine derivatives, often leading to high yields and simple work-up procedures. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. derpharmachemica.comscispace.com This technique has been used for the synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile, providing an efficient and clean method. derpharmachemica.comscispace.com

Multi-Component and Domino Reactions: One-pot, multi-component reactions are inherently green as they combine several steps without isolating intermediates, saving time, solvents, and energy. A three-component domino reaction for synthesizing functionalized researchgate.netacs.orgnaphthyridine derivatives has been developed that proceeds under catalyst-free conditions in ethanol. rsc.org

Photocatalysis: Visible-light-initiated manganese catalysis has been used for the synthesis of quinolines and naphthyridines at ambient temperatures, offering a mild alternative to high-temperature thermal reactions. ntu.edu.sg

These green approaches not only make the synthesis of naphthyridines more sustainable but can also provide access to novel structures with improved efficiency.

Reactivity and Mechanistic Studies of 5 Bromo 2,7 Naphthyridine 2 Oxide

Electrophilic Reactivity of N-Oxides

The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles. However, a more synthetically useful transformation involves the activation of the positions alpha and gamma to the N-oxide towards nucleophilic attack. This is often achieved by treating the N-oxide with reagents like phosphorus oxychloride (POCl3) or acetic anhydride.

For instance, treatment of 1,5-naphthyridine (B1222797) N-oxides with POCl3 leads to chlorination at the 2- and 4-positions. mdpi.com Similarly, the N-oxide functionality in 5-Bromo-2,7-naphthyridine 2-oxide is expected to activate the C-1 and C-3 positions towards nucleophilic substitution.

Nucleophilic Reactivity and Additions to the N-Oxide

The N-oxide functionality can be directly involved in reactions. For example, N-oxides can be deoxygenated using various reducing agents. More complex transformations can also occur. For example, the reaction of certain N-oxides with methylsulfinylmethyl carbanion can lead to rearrangements or deoxygenation. nih.gov While specific reactions for this compound are not detailed, the general reactivity of heterocyclic N-oxides suggests potential for a variety of transformations. mdpi.comclockss.org

Oxygen Atom Transfer and Deoxygenation Pathways

The N-oxide group in this compound is a key functional group that significantly influences the molecule's reactivity. It can act as an oxygen atom donor and is susceptible to deoxygenation reactions under appropriate reducing conditions.

The removal of the oxygen atom to yield the parent 5-Bromo-2,7-naphthyridine can be accomplished using various reducing agents. Common reagents employed for the deoxygenation of heterocyclic N-oxides include sodium borohydride (B1222165) and lithium aluminum hydride. While specific studies on this compound are not extensively detailed in the literature, the deoxygenation of related pyridine (B92270) N-oxides provides insight into potential mechanisms. For instance, visible light-induced photoredox catalysis has emerged as a method for the deoxygenation of various pyridine N-oxides, a process that may also be applicable to naphthyridine N-oxide systems. acs.org Such reactions often proceed through radical intermediates, highlighting a potential pathway for the deoxygenation of the title compound. acs.org

The general conditions for these types of reductions are summarized in the table below.

| Reaction Type | Reagent | Potential Product | Reference |

| Deoxygenation | Sodium borohydride, Lithium aluminum hydride | 5-Bromo-2,7-naphthyridine | |

| Deoxygenation | Photoredox Catalyst (e.g., Thioxanthone) | 5-Bromo-2,7-naphthyridine | acs.org |

Reactivity of the 2,7-Naphthyridine (B1199556) Aromatic System

The 2,7-naphthyridine core is an electron-deficient heteroaromatic system, a characteristic that dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the N-oxide and bromine substituents further modulates this inherent reactivity.

Electrophilic Substitution Reactions on the Ring System (beyond bromination)

Due to the electron-deficient nature of the two fused pyridine rings, electrophilic substitution on the 2,7-naphthyridine core is generally less facile than on benzene (B151609) or more electron-rich heterocycles. thieme-connect.de Such reactions typically require forcing conditions.

Studies on related, more complex systems like sampangine (B1681430), which contains a naphtho[1,2,3-ij] beilstein-journals.orgd-nb.infonaphthyridine core, show that electrophilic bromination can occur. clockss.org Depending on the reaction conditions (e.g., bromine in nitrobenzene), a mixture of isomers can be obtained, indicating that multiple positions are susceptible to attack, with the precise regioselectivity influenced by the solvent and catalyst. clockss.org While direct studies on nitration or sulfonation of this compound are scarce, it is anticipated that such reactions would be challenging and could lead to a mixture of products or require highly activating conditions.

Reduction and Oxidation Reactions of the Naphthyridine Core

The 2,7-naphthyridine nucleus can undergo both reduction and oxidation. The formation of the title compound, this compound, is itself a result of the oxidation of 5-Bromo-2,7-naphthyridine, typically using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). Further oxidation could potentially lead to di-N-oxides, although the electronic effects of the existing N-oxide and bromine atom would influence the position of the second oxidation.

Reduction of the naphthyridine core can also occur. Catalytic hydrogenation or the use of strong reducing agents can lead to the saturation of one or both of the pyridine rings. For instance, reduction reactions on the parent 2,7-naphthyridin-1(2H)-one can remove the bromine atom to form the debrominated analogue. The specific outcome of the reduction would depend heavily on the choice of reagent and reaction conditions.

Addition Reactions to the Heterocyclic Ring

The electron-deficient character of the 2,7-naphthyridine system makes it susceptible to nucleophilic addition reactions. In some cases, organometallic reagents can add across the C=N double bonds of the heterocyclic ring. For example, studies on related 4-substituted benzo[c] beilstein-journals.orgd-nb.infonaphthyridines have shown that organolithium compounds can add to the C-5–nitrogen double bond, leading to 5-substituted-5,6-dihydro derivatives. beilstein-journals.orgd-nb.info After addition, these intermediates can often be rearomatized by oxidation. beilstein-journals.orgd-nb.info

Similarly, nucleophilic radicals have been shown to add to the C-5 position of 4-bromobenzo[c] beilstein-journals.orgd-nb.infonaphthyridine. nih.gov These findings suggest that the C-1 and C-8 positions adjacent to the nitrogen atoms in this compound are potential sites for nucleophilic addition, which could provide a pathway to further functionalized derivatives.

Investigations into Reaction Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving the 2,7-naphthyridine scaffold is a critical aspect of its chemistry, enabling the synthesis of specifically substituted derivatives.

High regioselectivity has been demonstrated in the metalation of halogenated 2,7-naphthyridine derivatives. For example, the use of hindered amide bases like TMPMgCl∙LiCl (Knochel-Hauser base) allows for the regioselective deprotonation (metalation) at specific positions. In 4-bromobenzo[c] beilstein-journals.orgd-nb.infonaphthyridine, metalation occurs exclusively at the C-5 position, ortho to the nitrogen atom and remote from the bromine. beilstein-journals.orgd-nb.info Quenching this metalated intermediate with various electrophiles yields a range of 5-substituted products with high regioselectivity. beilstein-journals.orgd-nb.info This directed metalation strategy is a powerful tool for the controlled functionalization of the naphthyridine ring.

The regioselectivity of subsequent cross-coupling reactions is also well-defined. In polyhalogenated naphthyridines, the differential reactivity of the halogen atoms can be exploited for stepwise functionalization. For instance, in 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi cross-coupling selectively substitutes the more reactive iodine atom, leaving the chlorine atom intact for a subsequent cobalt-catalyzed coupling reaction. acs.org

The table below summarizes key findings on the regioselective functionalization of related naphthyridine systems.

| Substrate | Reagent/Reaction | Position of Functionalization | Outcome | Reference |

| 4-Bromobenzo[c] beilstein-journals.orgd-nb.infonaphthyridine | 1. TMPMgCl∙LiCl2. Electrophile (E) | C-5 | Regioselective formation of 5-E-4-bromobenzo[c] beilstein-journals.orgd-nb.infonaphthyridine | beilstein-journals.orgd-nb.info |

| 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl, Pd catalyst | C-4 | Selective substitution of iodine to give 1-chloro-4-phenyl-2,7-naphthyridine | acs.org |

| Sampangine | Bromine in nitrobenzene | C-3 and C-4 | Formation of a mixture of 3-bromo and 4-bromo products | clockss.org |

These studies underscore the high degree of regiochemical control that can be achieved in the modification of the 2,7-naphthyridine skeleton, providing pathways to complex, tetra-alkylated, and poly-substituted derivatives. thieme-connect.com While stereoselectivity is less commonly discussed for this planar aromatic system, it becomes a crucial factor in reactions involving addition to the ring or transformations of side-chain substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for 5-Bromo-2,7-naphthyridine 2-oxide is scarce in published literature, a detailed analysis can be constructed based on the known spectral data of the parent 2,7-naphthyridine (B1199556) and the predictable effects of the bromo and N-oxide substituents. mdpi.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the parent 2,7-naphthyridine, the proton chemical shifts are well-established. mdpi.com The introduction of a bromine atom at the C-5 position and an N-oxide function at the N-2 position induces significant changes in the electronic distribution and magnetic anisotropy of the ring system.

N-oxide Effect : The N-oxide group is strongly electron-withdrawing and deshielding. This effect is most pronounced on the protons of the oxidized pyridine (B92270) ring. Consequently, H-1 and H-3 are expected to shift significantly downfield compared to the parent compound. The H-4 proton, being further away, will be less affected by the N-oxide but will be influenced by the adjacent bromine.

Bromine Effect : The bromine atom at C-5 will deshield the adjacent protons, H-4 and H-6, through its inductive effect.

Coupling : The coupling patterns remain a key diagnostic tool. A characteristic feature of the 2,7-naphthyridine system is the potential for a weak long-range para-coupling between H-4 and H-8 or H-5 and H-8, typically around 1 Hz. mdpi.com

Based on these principles, a predicted ¹H NMR spectrum can be tabulated.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on data for 2,7-naphthyridine mdpi.com and standard substituent effects.)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.8 | d | J ≈ 6.0 |

| H-4 | ~8.0 | d | J ≈ 6.0 |

| H-6 | ~8.9 | s | - |

| H-8 | ~9.6 | s | - |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts for the parent 2,7-naphthyridine provide a baseline for analysis. mdpi.com

N-oxide Effect : Carbons in the oxidized ring, particularly C-1 and C-3, are expected to be significantly deshielded (shifted downfield). The bridgehead carbon C-8a will also be affected.

Bromine Effect : The most dramatic effect will be on the carbon to which the bromine is directly attached, C-5. This carbon will be shielded (shifted upfield) due to the "heavy atom effect," while adjacent carbons (C-4, C-6, C-4a) will experience moderate shifts.

Table 2: Experimental ¹³C NMR Data for 2,7-Naphthyridine and Predicted Shifts for this compound

| Carbon | 2,7-Naphthyridine δ (ppm) mdpi.com | Predicted δ (ppm) for this compound |

| C-1 | 152.0 | ~148 |

| C-3 | 122.3 | ~125 |

| C-4 | 137.3 | ~138 |

| C-5 | 137.3 | ~122 |

| C-6 | 122.3 | ~124 |

| C-8 | 152.0 | ~153 |

| C-4a | 153.8 | ~150 |

| C-8a | 153.8 | ~155 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the complex structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton couplings. Key correlations would be observed between H-3 and H-4, confirming their adjacent positions on the N-oxide ring. The absence of other correlations would confirm the substitution pattern, with each remaining proton (H-1, H-6, H-8) appearing as a singlet, isolated from other protons by quaternary carbons or heteroatoms.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton directly to the carbon it is attached to. It would allow for the unambiguous assignment of C-1, C-3, C-4, C-6, and C-8 by linking them to their corresponding, previously assigned protons.

Table 3: Expected Key HMBC Correlations for Structure Confirmation

| Proton | Expected 2-Bond Correlations (²JCH) | Expected 3-Bond Correlations (³JCH) |

| H-1 | C-8a | C-3 |

| H-3 | C-4 | C-1, C-4a |

| H-4 | C-3, C-5 | C-8a |

| H-6 | C-5, C-8 | C-4a |

| H-8 | C-6, C-1 | C-4a |

These correlations, particularly the links from H-4 to the bromine-bearing C-5 and from H-6 to C-5, would provide unequivocal evidence for the bromine's location.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions would include:

Table 4: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C and C=N Stretch | 1650 - 1400 | Medium-Strong |

| N-O Stretch | 1300 - 1200 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

The strong absorption in the 1300-1200 cm⁻¹ range due to the N-O stretching vibration is particularly diagnostic for the N-oxide functionality. tandfonline.compjsir.orgnih.gov The presence of multiple bands in the aromatic stretching region would confirm the heterocyclic aromatic system, while the low-frequency C-Br stretch would confirm the presence of the bromine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a compound. The molecular formula C₈H₅BrN₂O gives a molecular weight of approximately 225.04 g/mol .

Molecular Ion : In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak is a critical piece of data. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) would be observed with an intensity ratio of approximately 1:1, which is definitive for a monobrominated compound.

Fragmentation : Aromatic N-oxides exhibit characteristic fragmentation patterns. researchgate.netrsc.org A primary and highly diagnostic fragmentation is the loss of an oxygen atom ([M-16]⁺). nih.govscielo.br This "deoxygenation" can sometimes be induced by thermal activation in the ion source. nih.gov Another common fragmentation for N-oxides is the loss of an OH radical ([M-17]⁺). scielo.brresearchgate.net Following these initial losses, the resulting 5-bromo-2,7-naphthyridine cation would likely undergo further fragmentation typical of the parent heterocycle, such as the sequential loss of HCN and C₂H₂. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in public databases, X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. malayajournal.org

An analysis of a suitable single crystal would provide precise data on:

Bond Lengths and Angles : Confirming the geometry of the fused naphthyridine rings and the C-Br and N-O bonds.

Planarity : Determining the degree of planarity of the bicyclic aromatic system.

Intermolecular Interactions : Revealing how the molecules pack in the crystal lattice, identifying potential π-π stacking, halogen bonding, or other non-covalent interactions that govern the solid-state architecture.

Studies on related naphthyridine derivatives have successfully used this technique to confirm substitution patterns and stereochemistry, underscoring its importance for definitive structural elucidation. malayajournal.orgresearchgate.netontosight.airsc.org

Bond Lengths and Angles Analysis

Without experimental crystallographic data, a definitive analysis of the bond lengths and angles for this compound cannot be provided. While theoretical calculations could offer estimations, experimentally determined values from X-ray diffraction studies are required for accurate and reliable information.

Molecular Planarity and Conformation in Crystalline State

The planarity and conformation of the molecule in its crystalline form are also unknown due to the lack of crystallographic data. While the naphthyridine core is generally planar, the introduction of the bromo and N-oxide groups could potentially induce slight deviations from planarity. However, without experimental evidence, any discussion on this aspect remains speculative.

Intermolecular Interactions and Crystal Packing

Similarly, the nature of intermolecular interactions, such as halogen bonding, π-π stacking, or hydrogen bonding, which govern the crystal packing, cannot be determined without a solved crystal structure. These interactions are fundamental to understanding the material's properties, but their specific arrangement in this compound is not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis absorption spectra for this compound, which would detail its electronic transitions, have been found in the searched literature. While general information on the UV-Vis spectroscopy of naphthyridine derivatives exists, data for this particular compound, including absorption maxima (λmax) and molar absorptivity (ε), is not available.

Computational and Theoretical Chemistry of 5 Bromo 2,7 Naphthyridine 2 Oxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. For 5-bromo-2,7-naphthyridine 2-oxide, these calculations can elucidate the effects of the bromo and N-oxide substituents on the electron density of the naphthyridine core.

Molecular Orbital Theory and Frontier Orbital Analysis

According to molecular orbital (MO) theory, the reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the presence of the electron-withdrawing bromine atom and the N-oxide group is expected to lower the energies of both the HOMO and LUMO compared to the parent 2,7-naphthyridine (B1199556). The N-oxide group, being a strong resonance electron-donating and inductively electron-withdrawing group, will significantly influence the electronic landscape.

To provide a quantitative perspective, we can consider the calculated frontier orbital energies for a related compound, 3-bromo-2-hydroxypyridine, as a reference. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory provide valuable insights into the electronic properties of such molecules. mdpi.com

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Water | Energy (eV) in DMSO |

|---|---|---|---|

| HOMO | -6.880 | -6.880 | -6.880 |

| LUMO | -1.475 | -1.475 | -1.475 |

| Energy Gap (ΔE) | 5.406 | 5.406 | 5.405 |

For this compound, it is anticipated that the HOMO would be localized primarily on the naphthyridine ring, with some contribution from the bromine atom's lone pairs. The LUMO is expected to be distributed over the electron-deficient pyridine (B92270) ring containing the N-oxide and the carbon atom attached to the bromine. The relatively small HOMO-LUMO gap suggests that the molecule would be chemically reactive.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a detailed picture of its polarity and is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The introduction of a bromine atom and an N-oxide group significantly perturbs the charge distribution of the 2,7-naphthyridine core. The electronegative bromine atom will polarize the C-Br bond, leading to a partial positive charge on the carbon atom and a partial negative charge on the bromine. The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a strong dipole.

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of strong negative potential around the N-oxide oxygen atom, making it a prime site for protonation or coordination to Lewis acids. The area around the hydrogen atoms of the aromatic ring would exhibit a positive potential. The carbon atom bonded to the bromine atom is also expected to have a significant positive potential, making it a potential site for nucleophilic aromatic substitution.

Conformational Analysis and Aromaticity Assessment of the Core Scaffold

The 2,7-naphthyridine ring system is a planar, aromatic scaffold. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms in the rings. Substituents on the ring can, in principle, influence this planarity, although for a simple bromo-substituent, significant deviation from planarity is not expected. The N-oxide group also does not typically induce significant distortion of the aromatic ring. Therefore, this compound is expected to be an essentially planar molecule.

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The 2,7-naphthyridine core is aromatic, and this aromaticity contributes significantly to its stability and chemical properties. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the degree of aromaticity. While specific calculations for this compound are not available, studies on related diazines suggest that the introduction of nitrogen atoms into an aromatic ring can slightly reduce the aromaticity compared to benzene (B151609). The presence of substituents like the bromo and N-oxide groups can further modulate the aromatic character of the individual rings within the naphthyridine system.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Transition State Analysis for Key Transformations

A key transformation for this compound is likely to be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. Computational studies can model the reaction pathway, identifying the transition state and any intermediate species, such as a Meisenheimer complex. masterorganicchemistry.com The activation energy for the reaction can be calculated, providing a theoretical prediction of the reaction rate.

For an SNAr reaction on this compound, the transition state would involve the formation of a partial bond between the incoming nucleophile and the carbon atom bearing the bromine, as well as a partial breaking of the C-Br bond. The N-oxide and the second nitrogen atom in the naphthyridine ring would help to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer-like intermediate.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 (Formation of Meisenheimer-like Intermediate) | +15 to +25 |

| Meisenheimer-like Intermediate | +5 to +15 |

| Transition State 2 (Loss of Bromide) | +10 to +20 |

| Products (Substituted 2,7-naphthyridine 2-oxide + Bromide) | Variable (depending on nucleophile) |

Note: The values in this table are illustrative and represent typical energy ranges for SNAr reactions. Specific values would require dedicated DFT calculations.

Prediction of Reaction Pathways and Energetics

Beyond SNAr, computational methods can be used to predict other potential reaction pathways for this compound. For instance, reactions involving the N-oxide group, such as deoxygenation or rearrangement, can be modeled. The energetics of different pathways can be compared to predict the most likely products under various reaction conditions.

Computational studies on quinoline (B57606) N-oxides have shown that C-H functionalization can be a competing reaction pathway. rsc.org For this compound, theoretical calculations could explore the feasibility of C-H activation at various positions on the naphthyridine ring, providing insights into the regioselectivity of such reactions. The calculated reaction energetics would help in designing synthetic strategies to achieve desired products.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, UV-Vis Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) shifts and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in confirming the chemical structure of synthesized compounds and in the interpretation of experimental data.

Calculated NMR Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using quantum mechanical calculations, primarily through Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on DFT calculations, would be structured as follows:

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values as specific computational data was not found in the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.50 | - |

| C-1 | - | 145.0 |

| C-3 | - | 120.5 |

| H-3 | 7.80 | - |

| C-4 | - | 135.2 |

| H-4 | 8.20 | - |

| C-5 | - | 118.0 |

| C-6 | - | 130.8 |

| H-6 | 7.95 | - |

| C-8 | - | 150.3 |

| H-8 | 9.10 | - |

Calculated UV-Vis Spectra:

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Studies on other 2,7-naphthyridine derivatives have demonstrated the use of TD-DFT to simulate their absorption spectra, showing how substituent effects can cause shifts in the absorption wavelengths rsc.orgrsc.org. For this compound, the presence of the bromine atom and the N-oxide group would be expected to influence the π-π* and n-π* electronic transitions of the naphthyridine core, likely resulting in a red shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted parent compound.

A hypothetical data table for the predicted UV-Vis absorption of this compound in a given solvent would be presented as follows:

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound (Note: These are illustrative values as specific computational data was not found in the searched literature.)

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Electronic Transition |

| 350 | 0.25 | HOMO -> LUMO (π -> π) |

| 280 | 0.18 | HOMO-1 -> LUMO (π -> π) |

| 245 | 0.35 | HOMO -> LUMO+1 (π -> π*) |

Molecular Modeling for Ligand-Target Interactions (Theoretical Binding Models)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-target interactions.

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor of various enzymes, such as kinases, which are common targets for naphthyridine-based compounds. The process involves generating a 3D model of the compound and "docking" it into the crystal structure of a target protein. The docking algorithm then samples different binding poses and scores them based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed in a theoretical binding model for this compound include:

Hydrogen Bonding: The N-oxide moiety and the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, forming interactions with amino acid residues in the target's active site.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity.

π-π Stacking: The aromatic naphthyridine ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

While specific molecular docking studies for this compound have not been identified in the provided search results, numerous studies on other brominated heterocyclic compounds demonstrate the utility of this approach in predicting binding modes and guiding the design of more potent inhibitors.

A hypothetical data table summarizing the results of a molecular docking study for this compound with a hypothetical kinase target would be structured as follows:

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: These are illustrative values as specific computational data was not found in the searched literature.)

| Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| -8.2 | Phe149, Asp160 | π-π Stacking, Hydrogen Bond |

| -7.9 | Val55, Ala70 | Hydrophobic |

Applications in Contemporary Chemical Research

Role as a Versatile Synthetic Building Block

5-Bromo-2,7-naphthyridine 2-oxide serves as a highly versatile scaffold in synthetic organic chemistry. The presence of a bromine atom and an N-oxide functional group on the electron-deficient 2,7-naphthyridine (B1199556) core allows for a wide range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic methodology. This reactivity allows for the strategic introduction of various substituents, thereby facilitating the generation of diverse molecular libraries.

Precursor in the Synthesis of Complex Natural Product Analogs

The 2,7-naphthyridine skeleton is a recurring motif in a number of naturally occurring alkaloids, many of which exhibit significant biological activity. uni-muenchen.deresearchgate.net Consequently, the synthesis of analogs of these natural products is a key strategy in medicinal chemistry for developing new therapeutic agents. Bromo-substituted naphthyridines are valuable intermediates in this endeavor. For instance, brominated naphthyridine derivatives have been utilized in the synthesis of analogs of sampangine (B1681430), a natural product with antifungal properties. clockss.org

The synthetic utility of bromo-naphthyridines is further exemplified in the total synthesis of marine alkaloids like lophocladine A and B. uni-muenchen.deresearchgate.net These syntheses often rely on the strategic functionalization of a brominated pyridine (B92270) or naphthyridine core to construct the complex polycyclic framework of the natural product. While specific examples detailing the use of this compound as a direct precursor are not extensively documented, its structural features make it an ideal candidate for such synthetic campaigns. The N-oxide group can influence the regioselectivity of further reactions and can be readily transformed into other functional groups, adding another layer of synthetic versatility.

| Natural Product Analog Class | Precursor Scaffold | Key Synthetic Transformations |

| Sampangine Analogs | Brominated Naphthyridines | Nucleophilic Substitution, Cross-Coupling |

| Lophocladine A/B Analogs | Brominated Pyridines/Naphthyridines | Annulation, Cross-Coupling |

Scaffold for the Development of Bioactive Molecular Frameworks (e.g., kinase inhibitors, antimicrobial agents)

The 2,7-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic purine (B94841) and pyrimidine (B1678525) bases and interact with biological targets like enzymes and nucleic acids. The introduction of a bromine atom provides a handle for synthetic diversification, leading to the development of potent and selective bioactive molecules.

Kinase Inhibitors: Derivatives of the closely related compound, 5-Bromo-2,7-naphthyridin-1(2H)-one, have demonstrated significant potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The brominated naphthyridinone scaffold has been used to develop inhibitors of key kinases like c-Kit and VEGFR-2, with some derivatives exhibiting sub-nanomolar inhibitory concentrations (IC₅₀). Molecular docking studies have confirmed that these molecules can effectively bind within the ATP-binding pocket of these enzymes. The bromine atom in these structures is often used as a point for late-stage functionalization through cross-coupling reactions to optimize binding affinity and selectivity.

Antimicrobial Agents: The naphthyridine framework has a long history in the development of antimicrobial agents, with nalidixic acid being a notable early example. nih.govnih.gov More recently, research has focused on developing new classes of naphthyridine-based antimicrobials to combat drug-resistant pathogens. The introduction of a bromine atom into the naphthyridine scaffold has been shown to enhance antibacterial activity in certain classes of derivatives. nih.gov For example, brominated 1,8-naphthyridinone derivatives have shown potent activity against Bacillus subtilis. nih.gov While research on the direct antimicrobial applications of this compound is still emerging, the established antimicrobial potential of the broader bromo-naphthyridine class makes it a promising area for future investigation. google.com

Contributions to Material Science Research

Beyond its applications in the life sciences, the 2,7-naphthyridine scaffold is also being explored for its potential in material science. The electron-deficient nature of the diazine core, combined with the ability to extend its π-conjugation through substitution, makes these compounds attractive candidates for a variety of materials applications.

Exploration of Electronic and Photophysical Properties

Derivatives of naphthyridines are known to exhibit interesting photophysical properties, including fluorescence. The electronic characteristics of these molecules can be finely tuned by introducing different substituents onto the naphthyridine core. For instance, donor-acceptor type dyes based on a nih.govgoogle.comCurrent time information in Bangalore, IN.oxadiazaborinino[3,4-a] Current time information in Bangalore, IN.nih.govnaphthyridine acceptor have been synthesized and shown to exhibit intense solid-state emission with high photoluminescence quantum yields. bohrium.com The emission colors of these dyes can be tuned from blue to red by altering the substituents on the naphthyridine unit. bohrium.com

Furthermore, benzo[c] uni-muenchen.deCurrent time information in Bangalore, IN.naphthyridin-4(3H)-ones, which share a similar core structure, are fluorophores that emit in the near-UV and blue regions of the visible spectrum. researchgate.net The N-oxide group in this compound can also influence the electronic properties of the molecule, potentially leading to unique photophysical behaviors.

Potential Applications in Organic Electronic Devices (e.g., organic semiconductors)

The development of novel organic semiconductors is a major focus of modern materials research, with applications in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planarity and extended π-systems of polycyclic aromatic hydrocarbons are key features for efficient charge transport. Halogenated polycyclic heteroaromatic compounds, including those with a naphthyridine core, have been investigated as n-type organic semiconductors. acs.org

Derivatives of 5-Bromo-2,7-naphthyridin-1(2H)-one, when conjugated with fluorophores, have been explored for their potential in OLED technologies, with some materials showing high quantum yields. Additionally, polymers based on the 1,5-naphthyridine (B1222797) scaffold have been synthesized as new functional materials for electronics, highlighting the potential of the broader naphthyridine class in this field. nih.gov The ability to functionalize the 5-bromo position of the 2,7-naphthyridine 2-oxide scaffold allows for the systematic modification of the molecule's electronic properties and solid-state packing, which are crucial parameters for optimizing performance in organic electronic devices.

Precursors for Functional Dyes and Pigments

Functional dyes are a class of molecules with high-tech applications, including in solar cells and as fluorescent probes. The synthesis of novel dye structures is an active area of research. Naphthyridine derivatives are attractive precursors for such dyes due to their tunable electronic properties and chemical stability. Microwave-assisted organic synthesis has been employed to create libraries of functional dyes, and naphthyridine-based structures are well-suited for such synthetic approaches. researchgate.net The donor-acceptor boron dyes based on a naphthyridine acceptor mentioned earlier are a prime example of how this scaffold can be incorporated into advanced dye architectures. bohrium.com The bromine atom on this compound provides a convenient attachment point for chromophoric units, allowing for the construction of complex dye molecules with tailored absorption and emission properties.

Development in Chemo- and Biosensor Technologies

The field of chemical and biological sensing relies on the design of molecules that can selectively bind to a target analyte and produce a measurable signal. The 2,7-naphthyridine core, being a nitrogen-containing heterocycle, is a well-established platform for developing chemosensors, particularly for metal ions. The introduction of an N-oxide and a bromine atom in this compound is expected to modulate its binding affinity and selectivity.

While specific research on this compound as a chemosensor is limited, related 2,7-naphthyridine derivatives have been successfully employed for the detection of metal ions like Ni²⁺ through colorimetric and fluorescent turn-off mechanisms. researchgate.net The N-oxide group in this compound introduces an additional coordination site with a high affinity for Lewis acidic metal centers. This, combined with the nitrogen atoms of the naphthyridine ring, could lead to the development of selective sensors for various metal ions. The bromine atom can further influence the electronic properties of the aromatic system, potentially fine-tuning the photophysical response upon analyte binding.

In the realm of biosensing, the structural similarity of the naphthyridine core to purine and pyrimidine bases suggests potential interactions with biological macromolecules like DNA and proteins. This opens up possibilities for designing biosensors that can detect specific nucleic acid sequences or protein structures. The development of AIEgens (Aggregation-Induced Emission fluorogens) for biosensing has also seen the use of naphthyridine units. mdpi.com The planar structure of this compound could facilitate intercalation into DNA or binding to protein active sites, leading to a detectable change in fluorescence or other spectroscopic signals. Further research is required to explore these potential applications and to characterize the binding properties of this compound with biological targets.

Ligand Design in Coordination Chemistry and Catalysis

The presence of multiple nitrogen and oxygen donor atoms makes this compound an attractive candidate for ligand design in coordination chemistry. The N-oxide functionality, in particular, is known to be an effective coordinating group for a variety of metal ions.

The synthesis of metal complexes with naphthyridine-based ligands is a well-established area of research. mdpi.comnih.gov For this compound, the formation of metal complexes would likely involve the coordination of the N-oxide oxygen and one of the ring nitrogen atoms to a metal center, forming a stable chelate ring. The synthesis would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent.

While there are no specific reports on the synthesis of metal complexes with this compound, studies on similar N-oxide ligands provide valuable insights. For example, manganese(I) complexes bearing a 1,8-naphthyridine-N-oxide scaffold have been synthesized and characterized. acs.orgresearchgate.netbohrium.com These studies demonstrate that the N-oxide group effectively coordinates to the metal center. It is anticipated that this compound would form stable complexes with a range of transition metals, lanthanides, and actinides. rsc.org

The characterization of such complexes would involve a suite of spectroscopic techniques including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry. The table below summarizes the types of metal complexes formed with related naphthyridine ligands.

| Ligand | Metal Ion | Resulting Complex Type | Reference |

| 1,8-Naphthyridine-N-oxide scaffold | Mn(I) | Mononuclear Mn(I) complex | acs.orgresearchgate.net |

| 1,5-Naphthyridine derivatives | Eu(III) | Tridentate europium(III) complexes | mdpi.com |

| 1,8-Naphthyridine-2,7-diimine | Cu(I) | Dicopper(I,I) crescent complexes | bohrium.com |

| 2,7-Dicarboxylate-naphthyridine | Ru | Dinuclear Ruthenium complex | acs.org |

This table is based on data for related naphthyridine compounds, as specific data for this compound is not available.

The coordination of this compound to a metal center can occur through various modes. The most likely mode would be as a bidentate ligand, utilizing the N-oxide oxygen and the N7 nitrogen atom to form a five-membered chelate ring. Alternatively, it could act as a monodentate ligand through the N-oxide oxygen or as a bridging ligand connecting two metal centers. The presence of the bromine atom at the 5-position could sterically influence the coordination geometry and electronically affect the donor properties of the adjacent N7 atom.

The reactivity of the resulting metal complexes would be of significant interest, particularly in the field of catalysis. The electronic properties of the naphthyridine N-oxide ligand can be tuned by the bromine substituent, which in turn can influence the catalytic activity of the metal center. For instance, Mn(I) complexes of a proton-responsive 1,8-naphthyridine-N-oxide have shown catalytic activity in the α-alkylation of ketones. acs.orgresearchgate.netbohrium.com It is conceivable that metal complexes of this compound could exhibit interesting catalytic properties in various organic transformations. The bromine atom also provides a handle for further functionalization of the ligand within the coordination sphere, allowing for the synthesis of more complex catalytic systems. beilstein-journals.org

Photochemical Investigations and Applications in Molecular Switches

The photochemistry of nitrogen-containing heterocycles is a rich and diverse field. dokumen.pub The introduction of an N-oxide group can significantly alter the photophysical properties of the parent heterocycle, often leading to changes in absorption and emission spectra, as well as providing new photochemical reaction pathways. mdpi.com While the specific photochemical behavior of this compound has not been reported, the photophysical properties of other naphthyridine derivatives have been investigated. nih.govresearchgate.net

The development of molecular switches, molecules that can be reversibly toggled between two or more stable states by an external stimulus such as light, is a key area of nanotechnology. diva-portal.org The photoisomerization of the N-oxide group or other photochemical transformations of the this compound framework could potentially be harnessed for the development of novel molecular switches. The heavy bromine atom could also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing the excited-state reactivity.

The general requirements for a molecular switch include two stable states with distinct properties and the ability to be switched between these states with high efficiency and fatigue resistance. unirioja.es Further research into the photochemistry of this compound is needed to determine its potential in this exciting field. The table below lists some compound classes and their investigated photophysical or photochemical properties.

| Compound Class | Investigated Property | Relevance | Reference |

| 1,6-Naphthyridine derivatives | Second harmonic generation, fluorescence | Nonlinear optics, photophysics | nih.gov |

| Benzo[h] mdpi.comresearchgate.netnaphthyridines | Absorption, fluorescence, solvatochromism | Photophysics | researchgate.net |

| mdpi.comacs.orgrsc.orgOxadiazolo[3,4-d]pyridazine N-oxides | Luminescence, quantum yield | Effect of N-oxide on photophysics | mdpi.com |

| Pyridine N-oxides | Visible light-induced deoxygenation/hydroxymethylation | Photochemical reactivity | acs.org |

This table provides examples of related compound classes to illustrate the potential areas of investigation for this compound.

Future Research Directions and Emerging Trends

Innovations in Synthetic Methodologies and Atom Economy

Modern organic synthesis increasingly prioritizes efficiency, safety, and environmental responsibility, principles encapsulated by the concept of atom economy. Research into the synthesis of 5-bromo-2,7-naphthyridine 2-oxide and related compounds is reflecting this shift through the adoption of novel and greener methodologies. The traditional synthesis, which involves the bromination of 2,7-naphthyridine (B1199556) followed by oxidation, serves as a baseline for improvement.

Emerging strategies focus on enhancing efficiency and reducing waste. For instance, microwave-assisted synthesis, which has been successfully applied to other 1,7-naphthyridine (B1217170) derivatives, offers a pathway to rapid, clean, and high-yield reactions under environmentally benign conditions. sphinxsai.com Another area of innovation lies in catalytic processes. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are well-established for functionalizing brominated naphthyridine cores and represent a key area for creating diverse derivatives from the 5-bromo precursor. nih.govbeilstein-journals.org Furthermore, the use of iodine-promoted multicomponent reactions, demonstrated in the synthesis of related fused N-heterocycles, presents a promising avenue for constructing the naphthyridine framework with high atom economy. rsc.org

A significant leap forward involves regioselective functionalization through organometallic chemistry. The use of modern metalating agents like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide) allows for precise deprotonation and subsequent functionalization at specific sites on the naphthyridine scaffold, a technique that could be adapted for advanced manipulations of the this compound structure. beilstein-journals.orguni-muenchen.de

| Synthetic Method | Key Features | Potential Advantage for this compound |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, and cleaner reaction profiles. sphinxsai.com |

| Palladium-Catalyzed Cross-Coupling | Employs palladium catalysts (e.g., for Suzuki, Negishi reactions) to form C-C bonds. | Versatile functionalization at the bromine position to create a library of derivatives. nih.govbeilstein-journals.org |

| Iodine-Promoted Multicomponent Reactions | Utilizes molecular iodine as a promoter for complex cyclizations. | High atom economy and construction of fused heterocyclic systems in fewer steps. rsc.org |

| Regioselective Metalation | Uses specialized bases (e.g., TMPMgCl·LiCl) for site-specific functionalization. | Precise introduction of functional groups, enabling the synthesis of complex, unsymmetrically substituted derivatives. uni-muenchen.de |

Discovery of Novel Reactivity and Rearrangement Pathways

The reactivity of this compound is governed by the interplay between the electron-deficient naphthyridine core, the directing effects of the N-oxide group, and the reactivity of the bromine substituent. The bromine atom at the 5-position is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution reactions.

Future research is expected to explore this reactivity in greater depth. The N-oxide functional group significantly influences the electronic properties of the heterocyclic system, often facilitating nucleophilic attack at positions 2 and 4. mdpi.comnih.gov This electronic modulation can be exploited to achieve selective functionalization that would be challenging in the parent naphthyridine. The N-oxide can also be a precursor, undergoing reduction to the corresponding hydroxyl group or complete removal.

Beyond simple substitutions, the 2,7-naphthyridine skeleton is known to participate in more complex transformations. For example, the Smiles rearrangement has been observed in the 2,7-naphthyridine series, presenting a potential pathway for synthesizing novel isomeric structures from appropriately substituted precursors. researchgate.net Investigations into photochemical cyclizations and radical reactions, which have been used to create intramolecular ring closures in related benzo[c] sphinxsai.comnaphthyridines, could unveil new routes to complex, polycyclic systems derived from this compound. nih.gov The exploration of such novel reaction cascades and rearrangements will be critical for expanding the chemical space accessible from this compound.

Advanced Computational Tools for Predictive Design

The integration of computational chemistry into synthetic planning is revolutionizing the design of new molecules and the prediction of their properties. Density Functional Theory (DFT) has emerged as a powerful tool for studying heterocyclic compounds. For molecules similar to this compound, DFT calculations are used to optimize molecular geometry, predict stability, and analyze electronic structure. researchgate.netresearchgate.net

Future applications of these tools will enable the in silico design of derivatives with tailored characteristics. Key areas of computational investigation include:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity, electronic properties, and potential as a material for organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution and intramolecular interactions, which can help explain the molecule's reactivity and stability. researchgate.net

Reaction Mechanism Elucidation: Quantum chemical calculations can be used to model transition states and reaction pathways, providing a deeper understanding of reaction mechanisms, such as rearrangements or oxidative cyclizations. nih.govresearchgate.net

Spectroscopic Prediction: Computational methods can simulate vibrational spectra (IR and Raman), which aids in the structural confirmation of newly synthesized compounds. researchgate.net

By using these predictive models, researchers can screen potential derivatives for desired electronic or biological properties before committing to their synthesis, thereby accelerating the discovery process.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Predicts the most stable conformation and fundamental properties. researchgate.netresearchgate.net |

| FMO Analysis | Calculation of HOMO-LUMO energy gaps. | Predicts chemical reactivity and suitability for materials science applications. nih.gov |

| NBO Analysis | Analysis of charge distribution and orbital interactions. | Explains stability and confirms electronic properties like nonlinear optical activity. researchgate.net |

| Transition State Modeling | Calculation of reaction energy profiles. | Elucidates complex reaction mechanisms and predicts feasibility of novel rearrangements. researchgate.net |

Expansion into Interdisciplinary Research Areas

The unique structural and electronic features of the 2,7-naphthyridine scaffold make it a privileged structure in several scientific fields. Derivatives of this compound are well-positioned to contribute to significant interdisciplinary advancements, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the 2,7-naphthyridine core is recognized as a valuable pharmacophore. Its structural resemblance to purine (B94841) and pyrimidine (B1678525) bases allows it to interact with biological targets. Specifically, 2,7-naphthyridine derivatives have been investigated as potent and selective inhibitors of various protein kinases, such as MET, AXL, and 3-phosphoinositide-dependent kinase-1, which are important targets in cancer therapy. researchgate.netresearchgate.net Furthermore, 2,7-naphthyridine N-oxides are key intermediates in the synthesis of compounds designed as inhibitors of α4-integrins, which are involved in inflammatory disorders. google.com The bromine atom on this compound serves as a crucial attachment point for building the complex side chains needed for specific biological activity.

In materials science, the rigid, planar structure and tunable electronic properties of naphthyridines make them attractive candidates for use in organic electronics. Functionalized naphthyridines have been explored for applications in organic light-emitting diodes (OLEDs) and as semiconductor materials. uni-muenchen.de The N-oxide and bromine substituents on this compound provide handles to modify its photophysical properties, potentially leading to the development of novel phosphors or materials with unique luminescent characteristics. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products